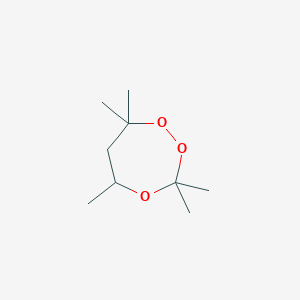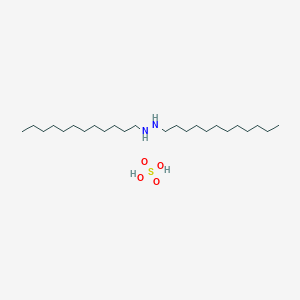
1,2-Didodecylhydrazine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Didodecylhydrazine;sulfuric acid is a compound that combines the hydrazine derivative 1,2-didodecylhydrazine with sulfuric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didodecylhydrazine involves the reaction of dodecylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product, 1,2-didodecylhydrazine, is then purified through recrystallization or distillation.
To combine 1,2-didodecylhydrazine with sulfuric acid, the purified hydrazine derivative is dissolved in a suitable solvent, and concentrated sulfuric acid is added slowly with constant stirring. The reaction is exothermic, and the temperature must be carefully controlled to prevent decomposition of the product. The resulting compound is then isolated and purified for further use.
Industrial Production Methods
Industrial production of 1,2-didodecylhydrazine;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反応の分析
Types of Reactions
1,2-Didodecylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are often conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学的研究の応用
1,2-Didodecylhydrazine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential use as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of 1,2-didodecylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
類似化合物との比較
1,2-Didodecylhydrazine;sulfuric acid can be compared with other similar compounds, such as:
1,2-Didodecylhydrazine: The parent hydrazine derivative without the sulfuric acid component.
Sulfuric Acid Compounds: Other compounds that combine sulfuric acid with different organic molecules.
Hydrazine Derivatives: Compounds containing the hydrazine functional group with various substituents.
The uniqueness of this compound lies in its combined properties of both the hydrazine derivative and sulfuric acid, which can lead to unique reactivity and applications not observed in the individual components.
特性
CAS番号 |
389795-47-5 |
|---|---|
分子式 |
C24H54N2O4S |
分子量 |
466.8 g/mol |
IUPAC名 |
1,2-didodecylhydrazine;sulfuric acid |
InChI |
InChI=1S/C24H52N2.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h25-26H,3-24H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
IJVFFNAHZGLUOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNNCCCCCCCCCCCC.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


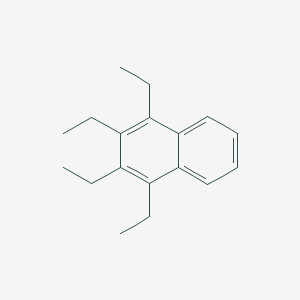
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
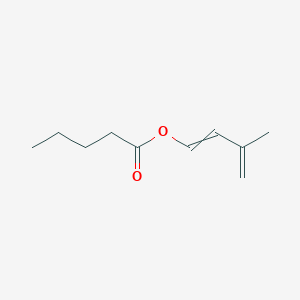
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
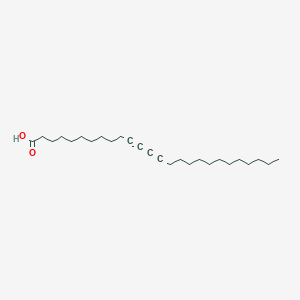
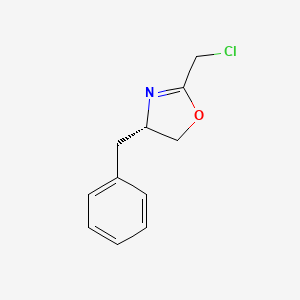
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

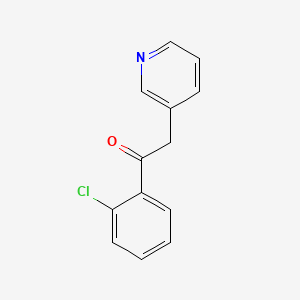
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

